molecular formula C17H22O2 B565814 5-Metil-4-[(1R,6R)-3-metil-6-(1-metiletenil)-2-ciclohexen-1-IL]-1,3-bencenodiol CAS No. 317321-41-8

5-Metil-4-[(1R,6R)-3-metil-6-(1-metiletenil)-2-ciclohexen-1-IL]-1,3-bencenodiol

Número de catálogo: B565814
Número CAS: 317321-41-8
Peso molecular: 258.35 g/mol
Clave InChI: KDZOUSULXZNDJH-LSDHHAIUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-1602 es un compuesto sintético más estrechamente relacionado con el cannabidiol anormal, y más distantemente relacionado en estructura con las drogas cannabinoides como el tetrahidrocannabinol. A diferencia de los cannabinoides clásicos, O-1602 no se une a los receptores cannabinoides clásicos CB1 o CB2 con ninguna afinidad significativa. En cambio, es un agonista en varios otros receptores, particularmente GPR18 y GPR55 . Se cree que estos receptores son responsables de la mayoría de los efectos no mediados por CB1, no mediados por CB2 observados en la investigación de cannabinoides .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Experimental Colitis Treatment
O-1602 has demonstrated protective effects against experimental colitis in murine models. In a study, administration of O-1602 (5 mg/kg) significantly reduced both macroscopic and histological scores of colitis. Notably, its protective effects were observed even in cannabinoid receptor 1 (CB1) and 2 (CB2) double knockout mice, indicating a mechanism independent of these receptors. The compound inhibited neutrophil migration, which is crucial in the inflammatory response associated with colitis .

Mechanism of Action
The inhibition of neutrophil recruitment by O-1602 suggests its potential as an anti-inflammatory agent. This effect was confirmed through chemotactic assays where O-1602 reduced neutrophil migration to various chemokines .

Neurological Applications

Depression and Neuroinflammation
Recent studies have highlighted the role of O-1602 in improving symptoms of depression and reducing neuroinflammation. In female rats subjected to corticosterone treatment, O-1602 therapy not only improved depressive behaviors (assessed via the forced swim test) but also enhanced detrusor contractility, suggesting benefits for both mental health and bladder function . The compound was found to ameliorate oxidative damage and inflammatory markers in the urinary bladder and hippocampus .

Bladder Dysfunction Treatment

Detrusor Overactivity
O-1602 has shown promise as a pharmacological agent for treating detrusor overactivity (DO). In vivo studies indicated that O-1602 could improve detrusor contractility and reduce hyperreflexivity in animal models of bladder inflammation. The compound’s ability to modulate signaling pathways associated with bladder function positions it as a potential novel treatment for bladder diseases .

Metabolic Effects

Obesity and Fat Reduction
Research has indicated that O-1602 may play a role in metabolic regulation. In diet-induced obesity (DIO) models, treatment with O-1602 resulted in reduced body fat and epididymal fat pad weight without altering key markers related to adiponectin signaling or fatty acid metabolism . This suggests that O-1602 might influence metabolic pathways beneficially.

Summary Table of Applications

Application AreaFindingsReference
Anti-inflammatoryReduces colitis scores; inhibits neutrophil migration
Neurological disordersImproves depression symptoms; reduces neuroinflammation
Bladder dysfunctionEnhances detrusor contractility; reduces hyperreflexivity
Metabolic regulationDecreases body fat without affecting adiponectin signaling

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de O-1602 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del anillo de ciclohexeno y la posterior funcionalización del anillo aromático. Las condiciones de reacción típicamente involucran el uso de bases y ácidos fuertes, así como varios disolventes orgánicos .

Métodos de producción industrial

La producción industrial de O-1602 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es común en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

O-1602 experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones se llevan a cabo típicamente bajo condiciones controladas utilizando reactivos específicos .

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos deshidroxilados .

Comparación Con Compuestos Similares

O-1602 está más estrechamente relacionado con el cannabidiol anormal y otros cannabinoides atípicos. Algunos compuestos similares incluyen:

O-1602 es único en su falta de afinidad significativa por los receptores CB1 y CB2, lo que lo distingue de muchos otros cannabinoides. Su agonismo selectivo en los receptores GPR18 y GPR55 contribuye a su perfil farmacológico distinto .

Actividad Biológica

O-1602 is a novel compound recognized for its biological activity as a potent agonist of the GPR55 receptor, which is part of the endocannabinoid system. This compound has garnered attention for its potential therapeutic applications in various pathological conditions, including detrusor overactivity, depression, and inflammatory diseases. This article will delve into the biological activity of O-1602, supported by case studies and research findings.

Chemical Profile

  • Chemical Name : 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
  • Purity : ≥97%
  • GPR55 Agonist Potency : EC50 value of 13 nM; significantly lower potency at CB1 and CB2 receptors (EC50 values > 30,000 nM) .

O-1602 operates primarily through its interaction with the GPR55 receptor, leading to several downstream effects:

  • Neurogenesis and Neural Proliferation :
    • O-1602 has been shown to increase the proliferation of neural stem cells both in vitro and in vivo, promoting neurogenesis .
  • Reduction of Inflammation :
    • In models of experimental colitis, O-1602 inhibited neutrophil migration and significantly reduced colitis scores and myeloperoxidase activity, indicating its anti-inflammatory properties .
  • Impact on Detrusor Overactivity :
    • In studies involving detrusor overactivity (DO), O-1602 administration led to a decrease in elevated ERK1/2 levels in bladder urothelium, suggesting a potential role in managing bladder dysfunction .

1. Detrusor Overactivity Model

In a rat model of detrusor overactivity, O-1602 was administered at a dose of 0.25 mg/kg. The results indicated:

  • Significant reduction in CGRP levels.
  • Decreased ERK1/2 signaling pathways associated with bladder hyperreflexia .

2. Depression Model

O-1602 was tested in rats subjected to corticosterone treatment to simulate depression. The findings included:

  • Improvement in depressive symptoms measured by the forced swim test.
  • Enhanced detrusor contractility observed through conscious cystometry.
  • Reduction in oxidative damage markers and neuroinflammation .

Research Findings Summary

Study FocusKey FindingsReference
Detrusor OveractivityReduced CGRP levels and ERK1/2 signaling; improved bladder function
DepressionAlleviated depressive symptoms; improved neurogenesis; reduced oxidative damage
Inflammation (Colitis)Inhibited neutrophil migration; reduced colitis severity
Skeletal Muscle MetabolismNo significant changes in mRNA expression related to oxidative capacity or fatty acid metabolism

Propiedades

IUPAC Name

5-methyl-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZOUSULXZNDJH-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018640
Record name O-1602
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317321-41-8
Record name 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317321-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-1602
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317321418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-1602
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-1602
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59F4R2N5N5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.